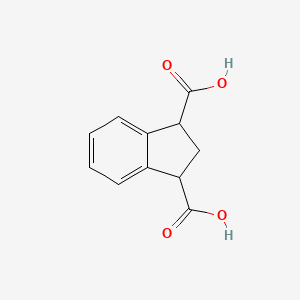
2,3-dihydro-1H-indene-1,3-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-1,3-dicarboxylic acid is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, featuring a bicyclic structure with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phthalic anhydride with cyclopentadiene, followed by subsequent oxidation and hydrolysis steps . The reaction conditions often require the use of catalysts and specific solvents to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dihydro-1H-indene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Indane: A structurally similar compound with a single ring system.
Indene: Another related compound, differing by the presence of a double bond in the ring system.
1,3-Indandione: A compound with similar functional groups but differing in the ring structure.
Properties
CAS No. |
69718-74-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2,(H,12,13)(H,14,15) |
InChI Key |
MNQNHAXVLUCZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



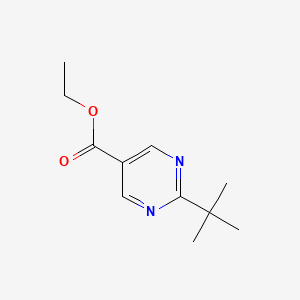

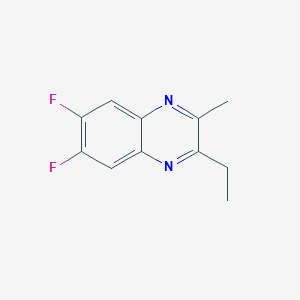
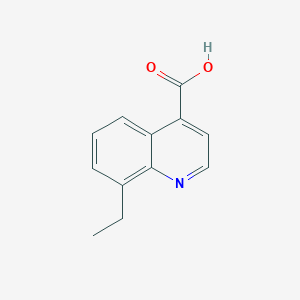


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

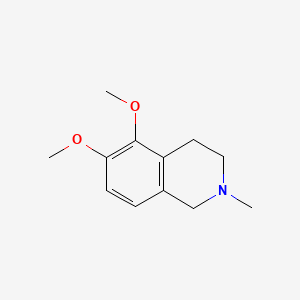
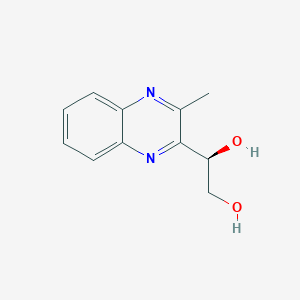
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
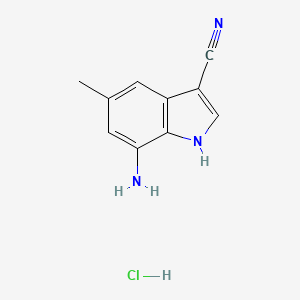
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
